N'-{[4-(2-chloroethyl)phenyl]sulfonyl}tetradecanehydrazide
Description
N’-[4-(2-CHLOROETHYL)BENZENESULFONYL]TETRADECANEHYDRAZIDE is a complex organic compound that features a sulfonyl chloride group attached to a benzene ring, which is further linked to a hydrazide group
Properties
Molecular Formula |
C22H37ClN2O3S |
|---|---|
Molecular Weight |
445.1 g/mol |
IUPAC Name |
N'-[4-(2-chloroethyl)phenyl]sulfonyltetradecanehydrazide |
InChI |
InChI=1S/C22H37ClN2O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-22(26)24-25-29(27,28)21-16-14-20(15-17-21)18-19-23/h14-17,25H,2-13,18-19H2,1H3,(H,24,26) |
InChI Key |
XBSYYASSEZDWSY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NNS(=O)(=O)C1=CC=C(C=C1)CCCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[4-(2-CHLOROETHYL)BENZENESULFONYL]TETRADECANEHYDRAZIDE typically involves multiple steps:
Formation of 4-(2-Chloroethyl)benzenesulfonyl chloride: This is achieved by reacting 4-(2-chloroethyl)benzenesulfonic acid with thionyl chloride under reflux conditions.
Reaction with Tetradecanehydrazide: The resulting sulfonyl chloride is then reacted with tetradecanehydrazide in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[4-(2-CHLOROETHYL)BENZENESULFONYL]TETRADECANEHYDRAZIDE can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The sulfonyl group can be oxidized to sulfonic acids or reduced to sulfides under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Reactions: Products include substituted sulfonamides or sulfonyl hydrazides.
Oxidation: Sulfonic acids.
Reduction: Sulfides or thiols.
Scientific Research Applications
N’-[4-(2-CHLOROETHYL)BENZENESULFONYL]TETRADECANEHYDRAZIDE has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for designing new pharmaceuticals, particularly those targeting cancer cells due to its potential alkylating properties.
Biology: It may serve as a probe for studying protein interactions and enzyme mechanisms.
Industry: Used in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals.
Mechanism of Action
The mechanism of action of N’-[4-(2-CHLOROETHYL)BENZENESULFONYL]TETRADECANEHYDRAZIDE involves its ability to form covalent bonds with nucleophilic sites in biological molecules. The chloroethyl group can alkylate DNA, leading to cross-linking and disruption of cellular processes. This makes it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
Similar Compounds
- N-(2-Chloroethyl)-4-methylbenzenesulfonamide
- 4-(2-Chloroethyl)benzenesulfonyl chloride
Uniqueness
N’-[4-(2-CHLOROETHYL)BENZENESULFONYL]TETRADECANEHYDRAZIDE is unique due to its extended hydrazide chain, which may confer additional biological activity and specificity compared to shorter-chain analogs. This structural feature can influence its solubility, reactivity, and overall pharmacokinetic properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
